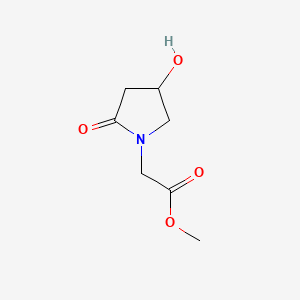

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLVYVFTLNSJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006199 | |

| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-52-4 | |

| Record name | Methyl 4-hydroxy-2-oxo-1-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a key intermediate in the development of novel therapeutics. The synthesis is presented as a two-step process, commencing with the formation of the 4-hydroxy-2-pyrrolidinone core, followed by N-alkylation to introduce the methyl acetate moiety. This document provides detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 4-hydroxy-2-pyrrolidinone. This pivotal intermediate is synthesized through the intramolecular cyclization of a suitable precursor, such as 4-amino-3-hydroxybutyric acid or its ester. This reaction is typically facilitated by thermal induction and can be catalyzed by a base to improve reaction rates and yield.

-

Step 2: N-alkylation of 4-hydroxy-2-pyrrolidinone. The final product is obtained by the N-alkylation of the 4-hydroxy-2-pyrrolidinone intermediate with methyl chloroacetate. This reaction is carried out in the presence of a base to deprotonate the nitrogen atom of the pyrrolidinone ring, thereby facilitating nucleophilic attack on the electrophilic chloroacetate.

The overall logical workflow of this synthesis is depicted in the following diagram:

Caption: Logical workflow for the two-step synthesis of the target compound.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the proposed synthesis pathway, based on analogous transformations found in the literature.

Table 1: Synthesis of 4-hydroxy-2-pyrrolidinone via Cyclization

| Parameter | Value | Reference |

| Starting Material | Methyl (S)-4-amino-2-hydroxybutyrate | EP1321462A1 |

| Solvent | Methanol | EP1321462A1 |

| Conditions | Reflux under heating | EP1321462A1 |

| Reaction Time | 4.5 hours (without catalyst) | EP1321462A1 |

| Yield | 62.5% (without catalyst) | EP1321462A1 |

| Note | Yield is reported to be higher with the use of a base catalyst. | EP1321462A1 |

Table 2: N-Alkylation of 2-Pyrrolidinone with Methyl Chloroacetate

| Parameter | Value | Reference |

| Starting Material | 2-Pyrrolidinone | CN1094485C |

| Reagents | Sodium methoxide, Methyl chloroacetate | CN1094485C |

| Solvent | Toluene | CN1094485C |

| Temperature | 60 °C (for chloroacetate addition) | CN1094485C |

| Reaction Time | 3-3.5 hours (addition), 4 hours (incubation) | CN1094485C |

| Yield | 83.2% | CN1094485C |

III. Detailed Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis. These protocols are adapted from literature procedures for analogous reactions and may require optimization for the specific substrates.

Step 1: Synthesis of 4-hydroxy-2-pyrrolidinone

This procedure is based on the cyclization of a 4-amino-3-hydroxybutyric acid ester.

Materials:

-

Methyl 4-amino-3-hydroxybutyrate

-

Methanol

-

Sodium methoxide (optional, as catalyst)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-amino-3-hydroxybutyrate and methanol.

-

If using a catalyst, add a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction time may vary, but a duration of 4-6 hours is a reasonable starting point.[1]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-hydroxy-2-pyrrolidinone as a crystalline solid.[1]

Step 2: Synthesis of this compound

This procedure is adapted from the N-alkylation of 2-pyrrolidinone.[2]

Materials:

-

4-hydroxy-2-pyrrolidinone

-

Sodium methoxide

-

Toluene

-

Methyl chloroacetate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser, dissolve 4-hydroxy-2-pyrrolidinone and sodium methoxide (1 equivalent) in toluene under an inert atmosphere.

-

Heat the mixture with stirring to distill off the methanol formed, driving the formation of the sodium salt of 4-hydroxy-2-pyrrolidinone.

-

After the methanol has been removed, cool the reaction mixture to 60 °C.[2]

-

Slowly add methyl chloroacetate (1 equivalent) dropwise from the dropping funnel over a period of 3-3.5 hours, maintaining the temperature at 60 °C.[2]

-

After the addition is complete, maintain the reaction mixture at 60 °C for an additional 4 hours to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture to below 20 °C.

-

Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with toluene.

-

Combine the filtrate and the washings, and remove the toluene under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

IV. Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations in the proposed synthesis pathway.

Caption: Proposed two-step synthesis of the target compound.

Disclaimer: The provided experimental protocols are based on analogous reactions and should be adapted and optimized for the specific application. Appropriate safety precautions should be taken when handling all chemicals.

References

An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (CAS: 85614-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, with the CAS number 85614-52-4, is a chemical entity primarily recognized as a derivative and impurity of Oxiracetam, a well-known nootropic agent of the racetam family. This technical guide provides a comprehensive overview of the known properties, potential biological significance, and relevant experimental methodologies associated with this compound. Given its structural relationship to Oxiracetam, this document extrapolates potential mechanisms of action and signaling pathway involvement, offering a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a polar molecule containing a lactam ring, a hydroxyl group, and a methyl ester. These functional groups dictate its chemical reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 85614-52-4 | N/A |

| Molecular Formula | C₇H₁₁NO₄ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Predicted Boiling Point | 360.4 ± 37.0 °C | [1] |

| Predicted Density | 1.323 ± 0.06 g/cm³ | [1] |

| InChI | InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | [3] |

| SMILES | COC(=O)CN1CC(O)CC1=O | [3] |

Biological Activity and Potential Significance

As an impurity and derivative of Oxiracetam, the biological activity of this compound is not extensively studied independently. However, its structural similarity to Oxiracetam suggests it may share some pharmacological properties. Oxiracetam is a nootropic that is believed to enhance cognitive function through various mechanisms.

Inferred Mechanism of Action from Oxiracetam

The primary nootropic effects of Oxiracetam are attributed to its influence on neurotransmitter systems and neuronal signaling pathways. It is plausible that this compound could exhibit similar, albeit potentially attenuated or modified, activities.

-

Modulation of Cholinergic and Glutamatergic Systems: Oxiracetam is known to enhance the release of acetylcholine and glutamate, two crucial neurotransmitters for learning and memory. It also positively modulates AMPA receptors, which are integral to synaptic plasticity.

-

Enhancement of Brain Energy Metabolism: Studies have indicated that Oxiracetam can increase the utilization of ATP in the brain, suggesting an improvement in cerebral energy metabolism.

Potential Signaling Pathway Involvement

Based on research into Oxiracetam, this compound could potentially interact with key signaling pathways that regulate neuronal survival, plasticity, and function.

Caption: Inferred Akt/mTOR Signaling Pathway Involvement.

Experimental Protocols

Synthesis

A plausible synthetic route involves the N-alkylation of 4-hydroxy-2-pyrrolidinone with a suitable haloacetic acid ester.

Reaction Scheme:

4-hydroxy-2-pyrrolidinone + Methyl Chloroacetate --(Base)--> this compound

Materials:

-

4-hydroxy-2-pyrrolidinone

-

Methyl chloroacetate

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 4-hydroxy-2-pyrrolidinone in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

-

Cool the reaction mixture again to 0 °C and add methyl chloroacetate dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed Synthesis Workflow.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of Oxiracetam and its impurities.[1][2] A similar approach can be adapted for the quantification and purity assessment of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions (starting point for method development):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice. For highly polar compounds, a HILIC or a polar-embedded column might provide better retention and separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore in the molecule.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize key identifiers and potential analytical parameters for this compound.

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 85614-52-4 |

| Molecular Formula | C₇H₁₁NO₄ |

| InChI Key | Not readily available |

| Canonical SMILES | COC(=O)CN1CC(O)CC1=O |

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column Type | Reversed-Phase C18 or HILIC |

| Mobile Phase A | Aqueous Buffer (e.g., 0.05 M Phosphate Buffer, pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Conclusion

This compound is a compound of interest primarily due to its association with the nootropic drug Oxiracetam. While direct research on its biological effects is limited, its structural similarity to Oxiracetam provides a strong basis for inferring its potential pharmacological activities and mechanisms of action, particularly concerning the modulation of neurotransmitter systems and key signaling pathways like Akt/mTOR. The proposed synthesis and analytical protocols in this guide offer a solid foundation for researchers aiming to investigate this molecule further. Future studies are warranted to elucidate the specific biological profile of this compound and to determine its contribution, if any, to the overall pharmacological effects of Oxiracetam preparations.

References

"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a key chemical intermediate in the synthesis of Oxiracetam, a nootropic agent of the racetam family.[1] Understanding the chemical properties and synthesis of this intermediate is crucial for the efficient production and quality control of Oxiracetam. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance based on its role as a precursor to Oxiracetam.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrrolidinone ring substituted with a hydroxyl group at the 4th position and a methyl acetate group at the 1st position.

IUPAC Name: this compound[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 62613-82-5[1][2] |

| Molecular Formula | C₇H₁₁NO₄[1][2] |

| Molecular Weight | 173.17 g/mol [1][2] |

| SMILES | COC(=O)CN1CC(O)CC1=O[1][2] |

| InChI | InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3[1][2] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 173.17 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Experimental Protocols: Synthesis

The synthesis of this compound is a key step in the production of Oxiracetam. The following protocol is based on a patented method for Oxiracetam synthesis, where this compound is a crucial intermediate.[3]

Overall Reaction Scheme:

Caption: Synthesis pathway from 4-Hydroxy-2-pyrrolidinone to Oxiracetam.

Detailed Synthesis Protocol for this compound

This protocol involves the N-alkylation of 4-hydroxy-2-pyrrolidinone with methyl chloroacetate.

Materials:

-

4-Hydroxy-2-pyrrolidinone

-

Methyl chloroacetate

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Addition of Starting Material: A solution of 4-hydroxy-2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: A solution of methyl chloroacetate (1.2 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, for optimal yield and purity.

Biological Relevance and Signaling Pathways

As this compound is a direct precursor to Oxiracetam, its biological relevance is intrinsically linked to the pharmacological activity of Oxiracetam. While there is no specific data on the biological activity of the methyl ester itself, the known mechanisms of Oxiracetam provide a framework for its potential effects should it be metabolized to the parent compound or exhibit intrinsic activity.

Oxiracetam is known to exert its nootropic effects through several mechanisms, primarily by modulating neurotransmitter systems and enhancing neuronal plasticity. It is believed to positively influence the cholinergic and glutamatergic systems. Furthermore, studies suggest that Oxiracetam can activate the Akt/mTOR signaling pathway, which is crucial for cell survival and synaptic plasticity.

Proposed Signaling Pathway of the Parent Compound, Oxiracetam:

Caption: Postulated signaling pathway of Oxiracetam, the parent compound.

Conclusion

This compound is a vital intermediate in the synthesis of the nootropic agent Oxiracetam. While comprehensive data on its intrinsic physicochemical properties and biological activity are limited, its synthetic route is well-established. This guide provides researchers and drug development professionals with the foundational knowledge of its chemical identity, a detailed synthetic protocol, and the biological context provided by its relationship to Oxiracetam. Further research into the specific properties of this intermediate could provide deeper insights into the structure-activity relationships of the racetam class of compounds.

References

Technical Guide to the Spectroscopic Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" is a chemical compound structurally related to the nootropic drug Oxiracetam.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This guide outlines the expected spectroscopic characteristics and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The structure of "this compound" is provided below, alongside the structure of Oxiracetam for comparison.

This compound

Oxiracetam

-

Molecular Formula: C₆H₁₀N₂O₃

-

Molecular Weight: 158.16 g/mol

-

SMILES: C1C(CN(C1=O)CC(=O)N)O

Spectroscopic Data Summary (for Oxiracetam)

While specific data for the methyl ester is unavailable, the following tables summarize the expected spectroscopic data based on the analysis of Oxiracetam.

Table 1: Predicted ¹H NMR Data for Oxiracetam

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2-2.6 | m | 2H | CH₂ (pyrrolidinone ring) |

| ~3.4-3.8 | m | 2H | N-CH₂-C=O |

| ~4.0 | m | 1H | CH-OH |

| ~4.5 | t | 1H | CH (pyrrolidinone ring) |

| ~5.5 | s (broad) | 1H | OH |

| ~7.0-7.5 | s (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data for Oxiracetam

| Chemical Shift (ppm) | Assignment |

| ~40-50 | N-CH₂-C=O |

| ~50-60 | CH₂ (pyrrolidinone ring) |

| ~60-70 | CH-OH |

| ~170-180 | C=O (amide) |

| ~175-185 | C=O (pyrrolidinone) |

Table 3: Predicted IR Spectroscopy Data for Oxiracetam

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch, N-H stretch |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide) |

| ~1650 | C=O stretch (pyrrolidinone) |

| 1450-1350 | C-H bend |

| 1100-1000 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for Oxiracetam

| m/z | Interpretation |

| 159.07 | [M+H]⁺ |

| 181.05 | [M+Na]⁺ |

| 142.06 | [M-NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of "this compound".

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Thin Film Method):

-

Dissolve a few milligrams of the solid sample in a volatile solvent (e.g., methanol or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

4.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Filter the solution to remove any particulate matter.

-

-

Acquisition (LC-MS with Electrospray Ionization - ESI):

-

Inject the sample solution into the LC system for separation.

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Acquire mass spectra in positive or negative ion mode over a mass range that includes the expected molecular ion.

-

-

Data Processing:

-

Analyze the mass spectra to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Examine the fragmentation pattern to gain further structural information.

-

Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" potential biological activity

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Abstract

This compound is a synthetic organic compound featuring a 4-hydroxy-2-oxopyrrolidine core structure. While direct biological data on this specific molecule is limited in publicly accessible literature, its structural similarity to the racetam class of nootropic agents, particularly Oxiracetam, allows for the formulation of well-grounded hypotheses regarding its potential pharmacological activities. This document explores these potential activities by examining the established mechanisms of structurally related compounds. We will delve into the potential modulation of neurotransmitter systems, associated signaling pathways, and propose experimental workflows for future investigation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Racetam Analogue Framework

This compound belongs to a chemical class characterized by a 2-pyrrolidinone nucleus. This core is the defining feature of racetam drugs, a group of synthetic compounds known for their cognitive-enhancing, or nootropic, properties. The parent molecule of this class is Piracetam, first synthesized in the 1960s.

The structure of this compound is notably similar to Oxiracetam, a potent member of the racetam family. Both molecules share the 4-hydroxy-2-oxopyrrolidine moiety. This structural parallel suggests that this compound may exhibit a similar biological activity profile, primarily centered on neuromodulatory and cognitive-enhancing effects. This guide will, therefore, extrapolate its potential activities from the known pharmacology of Oxiracetam and other relevant racetam analogues.

Potential Mechanism of Action: Modulation of Neurotransmitter Systems

The cognitive effects of racetam compounds are widely believed to stem from their ability to modulate key neurotransmitter systems, enhancing synaptic plasticity, and improving neuronal communication.

Glutamatergic System Modulation

A primary mechanism associated with nootropic racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for fast synaptic transmission in the central nervous system.

-

Action: By binding to an allosteric site, these compounds can enhance the flow of ions through the AMPA receptor channel in the presence of the primary ligand, glutamate.

-

Result: This potentiation of AMPA receptor activity is thought to facilitate long-term potentiation (LTP), a cellular mechanism that underlies learning and memory formation.

Cholinergic System Modulation

Enhanced cholinergic neurotransmission is another key proposed mechanism.

-

Action: Racetams like Oxiracetam have been shown to increase the release of acetylcholine (ACh) in specific brain regions, such as the hippocampus.

-

Result: Acetylcholine is a critical neurotransmitter for memory and attention. By augmenting its release, these compounds can improve performance in cognitive tasks. This effect is often linked to an increased utilization of choline and acetate for ACh synthesis.

The diagram below illustrates the potential dual modulation of glutamatergic and cholinergic systems.

Caption: Hypothesized dual modulation of cholinergic and glutamatergic systems.

Intracellular Signaling: The Role of Protein Kinase C

Several studies on Oxiracetam suggest that its mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. The activation of PKC in the hippocampus is linked to the enhancement of neurotransmitter release and the mechanisms of LTP.

The proposed signaling pathway is as follows:

-

The compound crosses the cell membrane of presynaptic neurons.

-

It activates a membrane-bound form of PKC.

-

Activated PKC phosphorylates specific substrate proteins (e.g., those involved in vesicle fusion).

-

This phosphorylation event leads to an increased release of neurotransmitters like acetylcholine and glutamate.

Caption: Proposed intracellular signaling pathway involving Protein Kinase C (PKC).

Quantitative Data from Structurally Related Compounds

To quantify the potential efficacy of this compound, we can examine data from its closest analogue, Oxiracetam. The following table summarizes key findings from preclinical studies.

| Compound | Assay Type | Model | Endpoint | Result |

| Oxiracetam | Morris Water Maze | Scopolamine-induced amnesic rats | Escape Latency | Significant decrease vs. control |

| Oxiracetam | Passive Avoidance Test | Aged mice | Step-through Latency | Significant increase vs. control |

| Oxiracetam | In vitro electrophysiology | Rat hippocampal slices | Long-Term Potentiation (LTP) | Enhancement of LTP magnitude |

| Oxiracetam | Microdialysis | Freely moving rats (hippocampus) | Acetylcholine Release | ~150% increase over baseline |

Proposed Experimental Protocols for Evaluation

To validate the hypothesized biological activities of this compound, a structured, multi-tiered experimental approach is required.

Tier 1: In Vitro Screening

-

Objective: To determine the direct molecular targets and cellular effects.

-

Method 1: Receptor Binding Assays:

-

Prepare membrane fractions from rodent brain tissue or cell lines expressing human AMPA receptors (e.g., HEK293 cells).

-

Incubate the membranes with a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine binding affinity. A positive allosteric modulator would be expected to increase agonist binding.

-

-

Method 2: In Vitro Electrophysiology (Patch Clamp):

-

Culture primary hippocampal neurons or use acute hippocampal slices.

-

Using whole-cell patch-clamp technique, record AMPA receptor-mediated currents evoked by application of glutamate.

-

Co-apply this compound to determine its effect on the amplitude and kinetics of the glutamate-evoked currents. An increase in current amplitude would confirm positive modulation.

-

Tier 2: Ex Vivo and In Vivo Target Engagement

-

Objective: To confirm the compound's effect in a more complex biological system and assess its cognitive-enhancing potential.

-

Method 1: Brain Slice Electrophysiology (LTP):

-

Prepare acute hippocampal slices from adult rodents.

-

Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

-

After establishing a stable baseline, perfuse the slices with the test compound.

-

Induce LTP using a high-frequency stimulation protocol.

-

Compare the magnitude and stability of LTP in treated slices versus vehicle controls.

-

-

Method 2: Rodent Behavioral Models of Cognition:

-

Novel Object Recognition (NOR) Test: Assess recognition memory. Administer the compound to rodents prior to the training session. Measure the discrimination index between a novel and a familiar object during the testing phase.

-

Morris Water Maze: Assess spatial learning and memory. Treat animals with the compound throughout the training period and measure the latency to find the hidden platform.

-

The following diagram outlines a logical workflow for screening the compound.

Caption: Proposed experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, its chemical structure provides a strong basis for predicting its biological activity. As an analogue of Oxiracetam, it is hypothesized to function as a nootropic agent, primarily through the positive allosteric modulation of AMPA receptors and the enhancement of cholinergic neurotransmission, potentially via a PKC-dependent mechanism.

Future research should focus on validating these hypotheses through the systematic experimental workflow outlined above. Initial in vitro screening is critical to confirm its molecular targets and potency. Positive results would warrant progression to in vivo models to establish its efficacy as a cognitive enhancer and to characterize its pharmacokinetic and safety profiles. Such studies will be essential to determine if this compound is a viable candidate for further drug development in the field of cognitive therapeutics.

Methodological & Application

Application Note: Quantitative Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate using High-Performance Liquid Chromatography (HPLC)

References

- 1. This compound [lgcstandards.com]

- 2. fda.gov [fda.gov]

- 3. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]

- 6. coresta.org [coresta.org]

HPLC method for "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" quantification

An Application Note and Protocol for the Quantification of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of this compound in pharmaceutical preparations. The described High-Performance Liquid Chromatography (HPLC) method is designed to be accurate, precise, and robust for routine quality control and research applications.

Introduction

This compound is a polar compound with a chemical structure similar to nootropic agents like piracetam and its derivatives. Accurate quantification of this analyte is crucial for formulation development, stability studies, and quality assurance of pharmaceutical products. This application note details a reversed-phase HPLC method coupled with ultraviolet (UV) detection for this purpose. Due to the compound's weak UV-absorbing properties, detection is performed at a low wavelength to ensure adequate sensitivity.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₁NO₄[1] |

| Molecular Weight | 173.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and ethanol[2] |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Orthophosphoric acid (OPA) (analytical grade)

-

Water (deionized or Milli-Q)

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02% Triethylamine in Water : Acetonitrile (85:15, v/v), pH adjusted to 6.5 with Orthophosphoric Acid[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 205 nm[3] |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 200 µL of Triethylamine to 850 mL of water. Adjust the pH to 6.5 with diluted orthophosphoric acid. Add 150 mL of acetonitrile and mix thoroughly. Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL for a 100 µg/mL solution).

-

Method Validation Parameters (Hypothetical Data)

The developed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Retention Time (min) | Approximately 4.5 min |

Data Presentation

Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Development

References

Application Note: Chiral Separation of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Enantiomers

Abstract

This application note details a robust method for the enantioselective separation of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceuticals. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, achieving baseline resolution of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiopure forms of this compound for further studies.

Introduction

The compound this compound possesses a stereogenic center at the 4-position of the pyrrolidinone ring, leading to the existence of two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of effective chiral separation methods is paramount for pharmaceutical research and development. This document provides a detailed protocol for the analytical-scale separation of these enantiomers, which can be adapted for preparative-scale purification. The methodology is based on established principles for the chiral resolution of related cyclic compounds, such as oxiracetam.[1]

Experimental Protocols

Synthesis of Racemic this compound

The racemic starting material can be synthesized via several established routes for 4-hydroxy-2-pyrrolidinone derivatives. A general approach involves the reaction of a suitable precursor, such as 4-amino-3-hydroxybutanoic acid, which can be cyclized to form the 4-hydroxy-2-pyrrolidinone ring. Subsequent N-alkylation with methyl bromoacetate in the presence of a base yields the target racemic compound. The synthesis of related pyrrolidine-containing drugs often starts from derivatives of proline or 4-hydroxyproline.[2]

Chiral HPLC Separation Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase is recommended due to its broad applicability in separating a wide range of chiral compounds.[3][4] Based on the separation of the structurally similar oxiracetam, a column such as Chiralpak ID is a suitable starting point.[1]

-

Mobile Phase: A mixture of n-Hexane and Ethanol with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) is often effective for normal-phase chiral separations.[1] A typical starting composition would be n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) .

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (based on the UV absorbance of the pyrrolidinone chromophore).[5]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed HPLC method.

| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Selectivity Factor (α) | \multicolumn{2}{ | c |

| Tailing Factor (T) | ~ 1.1 | ~ 1.1 |

| Enantiomeric Excess (ee%) | \multicolumn{2}{ | c |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the chiral separation of this compound.

Logical Relationship of Chiral Separation Principles

Caption: Principles of chiral separation using HPLC.

Discussion

The proposed method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The choice of a polysaccharide-based chiral stationary phase offers a high probability of success due to its proven efficacy in resolving a wide variety of chiral compounds, including those with similar structural motifs.[3][6] The mobile phase composition can be further optimized by varying the ratio of n-hexane to ethanol and the concentration of the acidic modifier to fine-tune the retention times and resolution. For preparative scale-up, the method can be adapted by increasing the column diameter and adjusting the flow rate accordingly. The successful separation and isolation of the individual enantiomers are crucial for investigating their distinct pharmacological and toxicological profiles.

Conclusion

This application note presents a detailed protocol for the chiral separation of this compound enantiomers by HPLC. The method is robust, reproducible, and can be readily implemented in a standard analytical laboratory. The provided workflow and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Comparative pharmacokinetic studies of racemic oxiracetam and its pure enantiomers after oral administration in rats by a stereoselective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Pharmaceutical Analysis of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a known impurity and a critical reference standard in the pharmaceutical analysis of Oxiracetam, a nootropic drug used to improve cognitive function.[1][2] Accurate quantification of this impurity is essential to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Chemical Information:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 62613-82-5[2] |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Synonyms | 4-hydroxy-2-oxo-1-Pyrrolidineacetic acid methyl ester |

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the analysis of this compound.

Table 1: Typical Purity and Stability of Reference Standard

| Parameter | Specification | Storage Conditions |

| Purity | ≥98% | -20°C for long-term storage |

| Stability | Stable for ≥ 5 years under recommended storage | Room temperature for shipping |

Table 2: HPLC Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.05 - 10 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling of Oxiracetam

This protocol is adapted from established methods for the analysis of Oxiracetam and its related substances.[1][3]

Objective: To quantify this compound as an impurity in Oxiracetam drug substance or product.

Materials:

-

This compound Reference Standard

-

Oxiracetam sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Equipment:

-

HPLC system with UV detector

-

Amino-polar column (e.g., Capcell Pak NH2, 5 µm, 4.6 x 250 mm)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Capcell Pak NH2 (5 µm, 4.6 x 250 mm) or equivalent amino-polar column[3] |

| Mobile Phase | Acetonitrile:Water (95:5, v/v), pH adjusted to 2.0 with TFA[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 210 nm[3] |

| Injection Volume | 10 µL |

Procedure:

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in the mobile phase in a 100 mL volumetric flask and make up to volume.

-

Further dilute to the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Sample Solution Preparation (10 mg/mL Oxiracetam):

-

Accurately weigh approximately 100 mg of the Oxiracetam sample.

-

Dissolve in the mobile phase in a 10 mL volumetric flask and make up to volume.

-

-

Chromatographic Analysis:

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage of the impurity in the Oxiracetam sample using the following formula:

-

Visualizations

Experimental Workflow for Reference Standard Analysis

Caption: Workflow for the analysis of a pharmaceutical reference standard.

Logical Relationship in Impurity Analysis

Caption: Logical flow of pharmaceutical impurity analysis.

References

"Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" in vitro cell-based assays

Introduction

Noopept, chemically known as N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties. While the user's query referred to "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate," extensive research has identified the compound of interest as Noopept (CAS Number: 157115-85-0). These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the biological activity of Noopept, particularly its neuroprotective effects against amyloid-beta (Aβ)-induced toxicity and its modulation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on Noopept, showcasing its efficacy in neuroprotection and HIF-1 activation.

Table 1: Neuroprotective Effects of Noopept on Aβ-Treated PC12 Cells

| Assay | Parameter Measured | Treatment Conditions | Result | Reference |

| Cell Viability (MTT Assay) | Cell Viability (%) | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Increased to 230 ± 60.45% compared to Aβ₂₅₋₃₅ treated cells (32 ± 17.35%)[1][2] | [1][2] |

| Apoptosis (Annexin V/PI) | Percentage of Apoptotic Cells | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significant reduction in early and late apoptotic cells[2][3] | [2][3] |

| Reactive Oxygen Species (ROS) | Intracellular ROS Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significant reduction in ROS levels compared to Aβ₂₅₋₃₅ treated cells[2][3] | [2][3] |

| Intracellular Calcium (Ca²⁺) | Intracellular Ca²⁺ Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Attenuated the increase in intracellular calcium induced by Aβ₂₅₋₃₅[2][3] | [2][3] |

| Mitochondrial Membrane Potential | JC-1 Red/Green Fluorescence Ratio | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Ameliorated the reduction in mitochondrial membrane potential[1][2] | [1][2] |

| Tau Hyperphosphorylation | Phospho-Tau (Ser396) Levels | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Significantly attenuated tau hyperphosphorylation at Ser396[3] | [3] |

| Neurite Outgrowth | Number and Length of Neurites | 10 µM Noopept (72h pre-treatment) + 5 µM Aβ₂₅₋₃₅ (24h) | Ameliorated the alterations in neurite outgrowth[1] | [1] |

Table 2: Effect of Noopept on HIF-1 Transcriptional Activity

| Cell Line | Assay | Treatment Conditions | Result | Reference |

| HEK293 | HIF-1 Luciferase Reporter Assay | 10 µM Noopept (24h) | 43% increase in HIF-1 DNA-binding activity[4][5] | [4][5] |

| HEK293 | HIF-1 Luciferase Reporter Assay | 10 µM and 100 µM Noopept + 50 µM CoCl₂ (hypoxia mimetic) | Further increase in HIF-1-dependent luciferase activity compared to CoCl₂ alone[4] | [4] |

| SH-SY5Y | HIF-1 DNA-binding activity | Noopept treatment | Increased basal and hypoxia-mimetic induced HIF-1 DNA-binding activity[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Assessment of Neuroprotective Effects of Noopept against Aβ-Induced Toxicity in PC12 Cells

This protocol outlines the procedure to evaluate the protective effects of Noopept on PC12 cells exposed to amyloid-beta peptide.

1.1. Materials:

-

PC12 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

Amyloid-beta peptide (Aβ₂₅₋₃₅)

-

Noopept

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

1.2. Cell Culture and Differentiation:

-

Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

For differentiation, seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

After 24 hours, replace the medium with DMEM containing 1% FBS and 50 ng/mL NGF.

-

Incubate for 5 days to allow differentiation into a neuronal phenotype.

1.3. Treatment:

-

Prepare a stock solution of Noopept in a suitable solvent (e.g., DMSO) and further dilute in culture medium to the desired final concentration (e.g., 10 µM).

-

Pre-treat the differentiated PC12 cells with Noopept-containing medium for 72 hours.

-

Prepare aggregated Aβ₂₅₋₃₅ by dissolving it in sterile distilled water and incubating at 37°C for 3-4 days.

-

After the 72-hour pre-treatment, expose the cells to 5 µM aggregated Aβ₂₅₋₃₅ for 24 hours. Include appropriate controls (untreated cells, cells treated with Noopept alone, and cells treated with Aβ₂₅₋₃₅ alone).

1.4. Cell Viability Assessment (MTT Assay):

-

After the 24-hour Aβ₂₅₋₃₅ treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the DCFDA assay to measure intracellular ROS levels.

2.1. Materials:

-

Differentiated and treated PC12 cells (from Protocol 1)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well plate

2.2. Procedure:

-

After treatment as described in Protocol 1.3, wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess DCFDA.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 3: Assessment of Intracellular Calcium (Ca²⁺) Levels

This protocol details the use of Fluo-4 AM to measure changes in intracellular calcium.

3.1. Materials:

-

Differentiated and treated PC12 cells (from Protocol 1)

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Black 96-well plate

3.2. Procedure:

-

Following treatment (Protocol 1.3), wash the cells twice with HBSS.

-

Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 494 nm and emission at 516 nm.

Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry.

4.1. Materials:

-

Differentiated and treated PC12 cells (from Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

4.2. Procedure:

-

After treatment, collect the cells by gentle trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 5: HIF-1 Luciferase Reporter Assay

This protocol outlines the measurement of HIF-1 transcriptional activity.

5.1. Materials:

-

HEK293 or SH-SY5Y cells

-

HIF-1 luciferase reporter plasmid (containing Hypoxia Response Elements)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Noopept

-

Cobalt chloride (CoCl₂) (optional, as a hypoxia mimetic)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

5.2. Procedure:

-

Seed HEK293 or SH-SY5Y cells in a 24-well plate.

-

Co-transfect the cells with the HIF-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, treat the cells with Noopept at various concentrations (e.g., 1, 10, 100 µM) for 24 hours. For hypoxia induction, CoCl₂ (e.g., 100 µM) can be added for the last 16-18 hours of incubation.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1 transcriptional activity.

Protocol 6: Western Blot Analysis of Phosphorylated Tau (p-Tau)

This protocol describes the detection of p-Tau levels in PC12 cells.

6.1. Materials:

-

Differentiated and treated PC12 cells (from Protocol 1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against phospho-Tau (e.g., Ser396)

-

Primary antibody against total Tau

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

6.2. Procedure:

-

Lyse the treated PC12 cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Tau signal to the total Tau or loading control signal.

Protocol 7: Neurite Outgrowth Assay

This protocol details the quantification of neurite outgrowth in PC12 cells.

7.1. Materials:

-

Differentiated and treated PC12 cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

7.2. Procedure:

-

After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary antibody against β-III tubulin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and number per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways associated with Noopept's in vitro activity.

Caption: Workflow for assessing Noopept's neuroprotective effects.

Caption: Noopept's proposed mechanism via HIF-1 signaling.

Caption: Noopept's multifaceted protection against Aβ toxicity.

References

- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuroprotection Studies: Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on "Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate" for neuroprotection is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented neuroprotective effects of the structurally related nootropic compound, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), and established methodologies for assessing neuroprotective agents. These protocols serve as a comprehensive guide for initiating neuroprotection studies with "this compound."

Introduction

"this compound" is a derivative of the pyrrolidinone chemical class, which includes several well-known nootropic and neuroprotective agents. Its structural similarity to compounds like Oxiracetam suggests potential cognitive-enhancing and neuroprotective properties. These properties are hypothesized to be mediated through various mechanisms, including the modulation of neurotransmitter systems, enhancement of neurotrophic factor expression, and protection against oxidative stress and excitotoxicity.

The following sections provide detailed protocols for in vitro and in vivo studies designed to elucidate the neuroprotective efficacy and underlying mechanisms of "this compound."

Quantitative Data Summary

The following tables present hypothetical data based on typical results observed for neuroprotective compounds like Noopept in preclinical studies. These tables are intended to serve as a template for organizing and presenting experimental data obtained for "this compound."

Table 1: In Vitro Neuroprotective Efficacy Against Aβ25-35 Induced Toxicity in PC12 Cells

| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 4.5 |

| Aβ25-35 (10 µM) | 52 ± 4.1 | 2.8 ± 0.3 | 3.5 ± 0.4 | 58 ± 3.9 |

| Aβ25-35 + Compound (1 µM) | 65 ± 3.8 | 2.1 ± 0.2 | 2.8 ± 0.3 | 72 ± 4.1 |

| Aβ25-35 + Compound (10 µM) | 88 ± 4.5 | 1.3 ± 0.1 | 1.4 ± 0.2 | 91 ± 3.7 |

| Aβ25-35 + Compound (50 µM) | 95 ± 5.0 | 1.1 ± 0.1 | 1.1 ± 0.1 | 97 ± 4.2 |

Table 2: Effect on Neurotrophic Factor Expression in Primary Cortical Neurons

| Treatment Group | NGF Expression (pg/mg protein) | BDNF Expression (pg/mg protein) |

| Control | 150 ± 12 | 210 ± 18 |

| Compound (1 µM) | 185 ± 15 | 255 ± 21 |

| Compound (10 µM) | 250 ± 20 | 380 ± 25 |

| Compound (50 µM) | 280 ± 22 | 450 ± 30 |

Table 3: In Vivo Efficacy in a Rodent Model of Focal Cerebral Ischemia (MCAO)

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |

| Sham | 0 | 0 | 1.5 ± 0.2 |

| Vehicle | 210 ± 25 | 3.8 ± 0.5 | 8.2 ± 0.9 |

| Compound (1 mg/kg) | 155 ± 18 | 2.5 ± 0.4 | 5.1 ± 0.6 |

| Compound (10 mg/kg) | 95 ± 12 | 1.6 ± 0.3 | 3.2 ± 0.4 |

Experimental Protocols

In Vitro Neuroprotection Assays

1. Cell Culture and Induction of Neurotoxicity

-

Cell Line: PC12 (pheochromocytoma) or SH-SY5Y (neuroblastoma) cells are commonly used neuronal cell models.[1][2][3] Primary cortical neurons can also be used for more physiologically relevant studies.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity:

-

Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[4]

-

Excitotoxicity: Expose cells to high concentrations of glutamate or NMDA.[5]

-

Amyloid-β Toxicity: Treat cells with aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) to model Alzheimer's disease pathology.[1][2]

-

2. Assessment of Neuroprotective Effects

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of "this compound" for a specified period (e.g., 1-24 hours).

-

Induce neurotoxicity as described above.

-

After the toxic insult, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, incubate cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Apoptosis Assays:

-

Caspase-3 Activity: Use a colorimetric or fluorometric caspase-3 assay kit to measure the activity of this key executioner caspase.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

-

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Use a fluorescent dye like JC-1 or TMRM.[1]

-

After treatment, stain the cells with the dye.

-

Measure the fluorescence to determine the ratio of aggregated (red) to monomeric (green) JC-1, which reflects the MMP.

-

In Vivo Neuroprotection Studies

1. Animal Models of Neurological Disorders

-

Focal Cerebral Ischemia (Stroke) Model:

-

Alzheimer's Disease Model:

-

Aβ Injection Model: Intracerebroventricular (ICV) injection of aggregated Aβ peptides can induce cognitive deficits and pathological changes similar to Alzheimer's disease.[8]

-

Transgenic Models: Use of transgenic mice that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1).

-

-

Traumatic Brain Injury (TBI) Model:

-

Controlled Cortical Impact (CCI): A device is used to create a reproducible impact on the exposed cortex.

-

2. Drug Administration and Behavioral Assessments

-

Administration: "this compound" can be administered via various routes, including intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.). The dosage and timing of administration will depend on the specific model and experimental design.

-

Behavioral Tests:

-

Morris Water Maze: To assess spatial learning and memory.[9]

-

Y-Maze or T-Maze: To evaluate short-term working memory.

-

Neurological Deficit Scoring: A graded scale to assess motor and sensory deficits after stroke or TBI.

-

3. Histological and Biochemical Analysis

-

Infarct Volume Measurement: After MCAO, stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry/Immunofluorescence:

-

Stain brain sections for neuronal markers (e.g., NeuN), astrocyte markers (e.g., GFAP), and microglia markers (e.g., Iba1) to assess neuronal loss and neuroinflammation.

-

Analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and synaptic plasticity (e.g., synaptophysin).

-

-

ELISA: Quantify the levels of neurotrophic factors (NGF, BDNF) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.[10][11]

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Putative neuroprotective signaling pathways.

Caption: In vitro neuroprotection experimental workflow.

Caption: In vivo neuroprotection experimental workflow.

References

- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nootropicsexpert.com [nootropicsexpert.com]

- 11. Noopept Benefits and effects | Raw Powders [rawpowders.co.uk]